molecular formula C16H31N3O3 B7916747 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7916747
M. Wt: 313.44 g/mol
InChI Key: JAGWFNUTVXPUTA-UEWDXFNNSA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound primarily recognized for its potential applications in medicinal chemistry. It features a unique molecular structure that includes a piperidine ring, which is commonly associated with various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester generally involves a series of strategic steps:

  • Formation of 2-Amino-propionyl Chloride: : Starting with 2-Amino-propionic acid, conversion to its acid chloride is achieved using thionyl chloride or oxalyl chloride.

  • Piperidine Derivation: : The acid chloride is then reacted with a protected form of piperidine under controlled temperatures to avoid side reactions.

  • Carbamoylation: : Finally, the product undergoes carbamoylation using tert-butyl isocyanate to yield the final ester compound.

Industrial Production Methods

Industrial production often leverages catalytic processes to increase yield and purity. Automated continuous-flow reactors are employed to streamline the synthesis and ensure consistent product quality. Efficient control of reaction parameters such as temperature, pH, and reactant concentration is crucial to optimize the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically employing agents like hydrogen peroxide or ozone, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can selectively reduce the carbonyl groups present in the molecule.

  • Substitution: : Nucleophilic substitution reactions, especially at the piperidine ring, can occur under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, ozone

  • Reducing Agents: : Lithium aluminum hydride

  • Substitution Conditions: : Basic conditions using reagents like sodium hydroxide or potassium carbonate

Major Products

  • Oxidation: : Oxidized piperidine derivatives

  • Reduction: : Reduced forms of the ester compound, potentially affecting the carbamate group

  • Substitution: : Modified piperidine compounds, retaining the core structure

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound is used as a building block for creating more complex molecules, aiding in the study of reaction mechanisms and the development of novel chemical entities.

Biology

Researchers exploit its structure to understand its interaction with biological molecules, especially proteins. It serves as a probe in bioconjugation studies to elucidate protein-ligand binding mechanisms.

Medicine

The compound has shown promise in preliminary studies as a potential therapeutic agent due to its structural similarity to various pharmacologically active molecules. It is investigated for its possible roles in drug development, particularly in targeting neurological and metabolic disorders.

Industry

Industrial applications include its use as an intermediate in the synthesis of more complex compounds, especially in the pharmaceutical and agricultural sectors.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The piperidine ring plays a crucial role in binding to active sites, while the carbamate ester group may undergo hydrolysis to release active species. These interactions can modulate biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Unique Features

What sets [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester apart is its precise functional groups that confer unique chemical reactivity and biological activity.

Similar Compounds

  • [1-((R)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester: : This enantiomer features a different spatial configuration but shares similar reactivity.

  • N-(tert-Butyloxycarbonyl)-piperidine-2-carboxylic acid: : Lacks the amino-propionyl moiety, affecting its reactivity and biological interactions.

  • Piperidin-2-ylmethyl-carbamic acid ethyl ester: : Lacks the amino-propionyl and tert-butyl ester, altering its overall activity profile.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-6-18(15(21)22-16(3,4)5)11-13-9-7-8-10-19(13)14(20)12(2)17/h12-13H,6-11,17H2,1-5H3/t12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGWFNUTVXPUTA-UEWDXFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCCN1C(=O)[C@H](C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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